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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of Tam-IN-2, a pyrrolotriazine-

based inhibitor, for the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. Due to

the limited publicly available data for Tam-IN-2 (also known as compound 0904 from patent US

20170275290 A1), this guide utilizes data from other well-characterized TAM kinase inhibitors

to provide a comprehensive comparison of potency and selectivity. This information is crucial

for researchers and drug development professionals working on novel cancer therapies and

immunomodulatory agents targeting the TAM signaling axis.

Introduction to TAM Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, AXL, and Mer, are key

regulators of the innate immune response. Their signaling is initiated by the binding of ligands,

primarily Gas6 (Growth Arrest-Specific 6) and Protein S.[1] This activation triggers downstream

pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cellular

processes like proliferation, survival, and migration.[1] Dysregulation of TAM kinase signaling is

implicated in various cancers, making them attractive therapeutic targets.[1][2]
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The following table summarizes the inhibitory activity (IC50 values) of several small molecule

inhibitors against AXL, Mer, and Tyro3 kinases. A lower IC50 value indicates greater potency.

Inhibitor Name AXL IC50 (nM) Mer IC50 (nM)
Tyro3 IC50
(nM)

Reference
Compound
Class

BMS-777607 1.1 1.8 4.3
Pyrrolotriazine

Analog

LDC1267 8 29 <5 Not Specified

UNC2025 ~15 0.74 ~15 Pyrrolopyrimidine

R428

(Bemcentinib)
14 - - Pyrrolopyrimidine

INCB081776 16 14 - Not Specified

UNC569 - 0.8 - Pyrrolopyrimidine

Note: Data for Tam-IN-2 (pyrrolotriazine compound 0904) is not publicly available. BMS-

777607, a structurally related pyrrolotriazine analog, is included for representative comparison.

Experimental Protocols
The determination of inhibitor potency against TAM kinases is typically performed using

biochemical assays. Below are detailed methodologies for two common assay types.

Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide

by the kinase.

Materials:

Recombinant human AXL, Mer, or Tyro3 kinase domain

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)
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Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

[γ-³³P]ATP

Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO

Phosphocellulose filter plates

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction

buffer.

Add serially diluted test inhibitor or DMSO (vehicle control) to the reaction mixture.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the

phosphorylated substrate.

Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the filter plate using a scintillation counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine

the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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This assay measures the inhibition of kinase activity by detecting the phosphorylation of a

biotinylated substrate peptide.

Materials:

Recombinant human AXL, Mer, or Tyro3 kinase domain

Kinase reaction buffer

Biotinylated substrate peptide

ATP

Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO

Europium-labeled anti-phosphotyrosine antibody (Donor)

Streptavidin-allophycocyanin (SA-APC) (Acceptor)

TR-FRET detection buffer

Microplate reader capable of TR-FRET measurements

Procedure:

Add the kinase, biotinylated substrate peptide, and serially diluted test inhibitor or DMSO to

the wells of a microplate.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a defined period.

Stop the reaction by adding the TR-FRET detection buffer containing the Europium-labeled

anti-phosphotyrosine antibody and SA-APC.

Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate

and the binding of SA-APC to the biotinylated substrate.
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Measure the TR-FRET signal on a microplate reader (excitation at ~340 nm, emission at

~620 nm for Europium and ~665 nm for APC).

The FRET signal is generated when the donor and acceptor are in close proximity (i.e., when

the substrate is phosphorylated).

Calculate the percentage of inhibition based on the decrease in the FRET signal and

determine the IC50 value.
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Caption: TAM Kinase Signaling Pathways.

Experimental Workflow for Kinase Inhibition Assay
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Caption: General Workflow for Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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